l-Valine, N-(2-fluorobenzoyl)-, methyl ester
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Overview
Description
Methyl (2-fluorobenzoyl)valinate is an organic compound with the molecular formula C13H16FNO3 It is a derivative of valine, an essential amino acid, and contains a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-fluorobenzoyl)valinate typically involves the esterification of valine with 2-fluorobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Methyl (2-fluorobenzoyl)valinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-fluorobenzoyl)valinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoyl valinate derivatives.
Scientific Research Applications
Methyl (2-fluorobenzoyl)valinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-fluorobenzoyl)valinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluorobenzoate
- Methyl N-(2-fluorobenzoyl)-L-valinate
- Fluvalinate
Uniqueness
Methyl (2-fluorobenzoyl)valinate is unique due to its combination of a valine derivative with a fluorobenzoyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H16FNO3 |
---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
methyl 2-[(2-fluorobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H16FNO3/c1-8(2)11(13(17)18-3)15-12(16)9-6-4-5-7-10(9)14/h4-8,11H,1-3H3,(H,15,16) |
InChI Key |
RKJCUCVCGGLLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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